6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine
Description
6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a purine derivative functionalized with a piperazine ring substituted at the 4-position with a 2,3-dimethylphenyl group and a 2-methoxyethyl chain at the 9-position. Its structure combines a purine core—a heterocyclic aromatic system—with substituents that enhance lipophilicity and modulate receptor interactions. The 2-methoxyethyl group may improve solubility compared to bulkier alkyl or aryl substituents, while the 2,3-dimethylphenyl-piperazine moiety likely influences binding affinity to serotonin or dopamine receptors, as seen in structurally related compounds .
Properties
IUPAC Name |
6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-9-(2-methoxyethyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-15-5-4-6-17(16(15)2)24-7-9-25(10-8-24)19-18-20(22-13-21-19)26(14-23-18)11-12-27-3/h4-6,13-14H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQVNGNPSMILGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the D2 and 5-HT2A receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment.
Mode of Action
The compound interacts with its targets by binding to these receptors. The D2 and 5-HT2A affinity of the synthesized compounds was screened in vitro by radioligand displacement assays on membrane homogenates isolated from rat striatum and rat cortex, respectively.
Biochemical Pathways
The compound affects the dopaminergic and serotonergic pathways . By binding to D2 and 5-HT2A receptors, it can influence the signaling pathways associated with these receptors, leading to changes in neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Structural and Pharmacological Analogues
The compound shares structural similarities with several classes of 6-piperazin-1-yl-purines and related derivatives. Below is a comparative analysis based on substituents, synthesis yields, physicochemical properties, and pharmacological data from the literature.
Key Observations :
Substituent Impact on Yield : Bulky or electron-withdrawing groups (e.g., sulfonyl in 17 ) reduce yields compared to simpler acyl groups (e.g., 35 ) .
Thermal Stability : Higher melting points correlate with rigid substituents (e.g., 9a with bis-triazolyl groups) .
Table 2: Pharmacological and Physicochemical Properties
Key Observations :
logP and Solubility : The target compound’s 2-methoxyethyl group may lower logP compared to chlorophenyl analogs (e.g., 35 ), enhancing aqueous solubility.
Receptor Specificity: Piperazine-linked sulfonyl groups (e.g., 17) show stronger cannabinoid receptor affinity than acyl derivatives (e.g., 48), suggesting substituent-dependent selectivity .
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